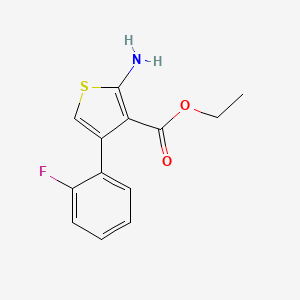

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Overview

Description

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, including this compound, often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring are an ethyl group, an amino group, a carboxylate group, and a fluorophenyl group .Chemical Reactions Analysis

Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. These include [3+2] cycloaddition reactions with alkyne moieties and regioselective cycloisomerization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .Scientific Research Applications

Synthesis and Characterization

- Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a similar compound, was synthesized and characterized using various analytical techniques. The crystal structure was elucidated using single-crystal X-ray diffraction, highlighting its potential in molecular structure studies (Sapnakumari et al., 2014).

Structural Studies

- Another compound, ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was synthesized for structural studies. Its planar geometric structure and intermolecular hydrogen bond formation were confirmed through X-ray diffraction, demonstrating the utility of similar thiophene derivatives in structural chemistry (Menati et al., 2020).

Antimicrobial Evaluation

- Research on ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its analogues, which are structurally related to ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, included antimicrobial activity studies. This highlights the potential of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

Synthesis and Biological Activity

- The synthesis of various 2-aminothiophene derivatives, including ethyl 2-amino-4-phenylthiophene-3-carboxylate, has been reported. These compounds were evaluated for their antibacterial activity, indicating the broad potential of thiophene derivatives in pharmaceutical research (Prasad et al., 2017).

Material Science Applications

- Substituted thiophenes, closely related to this compound, have shown a wide spectrum of applications in material science, including use in transistors, sensors, and solar cells. This highlights the versatility of thiophene derivatives in various technological applications (Nagaraju et al., 2018).

Safety and Hazards

Future Directions

The future directions for the study and application of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential uses in medicinal chemistry . Additionally, their role in the advancement of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs) could be another area of future research .

Mechanism of Action

Target of Action

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with potential biological activity

Mode of Action

The mode of action of this compound is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways

Properties

IUPAC Name |

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSOKWUAKONNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

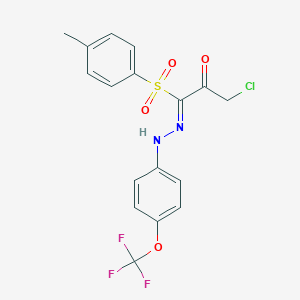

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)

![(1R,2R,3S,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351728.png)

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)